molecular formula C18H14FN3O4 B3646284 2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B3646284
M. Wt: 355.3 g/mol
InChI Key: NFANZIKEJYUCLM-NTEUORMPSA-N
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Description

2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes an imidazolidinone ring, a phenoxy group, and a fluorophenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.

    Introduction of the Fluorophenylacetamide Moiety: This step involves the acylation of the phenoxy intermediate with 4-fluorophenylacetic acid or its derivatives under conditions such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to hydroxyl groups.

    Substitution: The phenoxy and fluorophenylacetamide moieties can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Utilization in the design of novel materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide
  • N-(4-fluorophenyl)-2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetamide

Uniqueness

2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of both the imidazolidinone ring and the fluorophenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4/c19-12-5-7-13(8-6-12)20-16(23)10-26-15-4-2-1-3-11(15)9-14-17(24)22-18(25)21-14/h1-9H,10H2,(H,20,23)(H2,21,22,24,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFANZIKEJYUCLM-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
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2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
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2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
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2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
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2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide
Reactant of Route 6
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2-(2-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

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